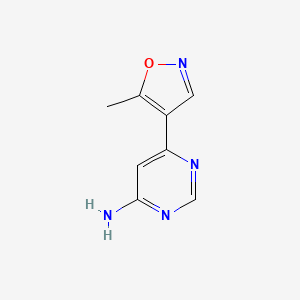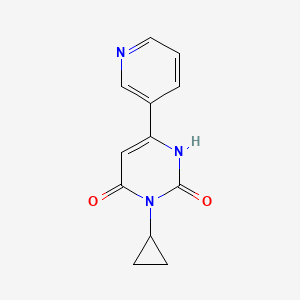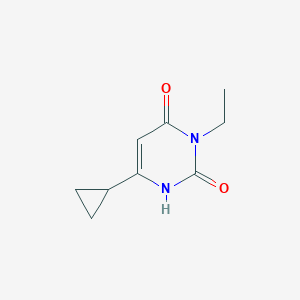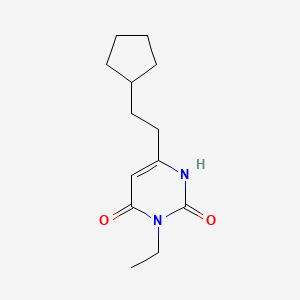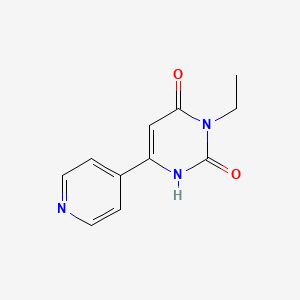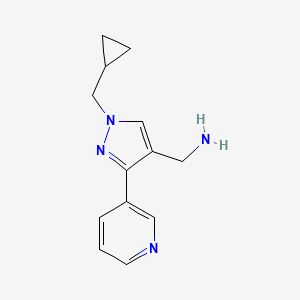
(1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine
Descripción general
Descripción
This compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are well-known in medicinal chemistry and have been incorporated into a variety of therapeutic agents. The compound also contains a pyridine ring, another important structure in medicinal chemistry, and a cyclopropyl group, which is a three-membered carbon ring .
Molecular Structure Analysis
The compound has a complex structure with multiple rings. The pyrazole and pyridine rings are aromatic, contributing to the compound’s stability. The cyclopropyl group is strained due to its small ring size, which can make the compound more reactive .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the nitrogen in the pyrazole and pyridine rings could act as a nucleophile in certain reactions .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Ambient-Temperature Synthesis
A novel synthesis approach at ambient temperature for related compounds involves condensation reactions, highlighting efficient synthesis methods for pyrazole derivatives. This synthesis showcases the potential for creating diverse chemical entities with various applications in scientific research (Becerra, Cobo, & Castillo, 2021).
Catalytic Applications
The synthesis of 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, which undergo C–H bond activation to afford unsymmetrical NCN′ pincer palladacycles, demonstrates their utility in catalysis. This work showcases the potential for these compounds in facilitating various chemical reactions, with good activity and selectivity in catalytic applications (Roffe, Tizzard, Coles, Cox, & Spencer, 2016).
Potential Biological Activities
Antimicrobial and Anticancer Agents
Research on pyrazole derivatives, including compounds related to the specified chemical, has revealed their potential as antimicrobial and anticancer agents. Synthesis and characterization efforts have led to the identification of compounds with significant activity, offering a promising avenue for the development of new therapeutic agents (Katariya, Vennapu, & Shah, 2021).
Anticonvulsant Properties
Another study on Schiff bases of 3-aminomethyl pyridine demonstrated potential anticonvulsant activity, illustrating the diverse biological activities that can be explored with pyrazole and pyridine derivatives (Pandey & Srivastava, 2011).
Antimycobacterial Activity
Nicotinic acid hydrazide derivatives, incorporating pyridine and pyrazole moieties, have been synthesized and shown to exhibit antimycobacterial activity, further demonstrating the potential of these compounds in addressing infectious diseases (R.V.Sidhaye, A.E.Dhanawade, K.Manasa, & G.Aishwarya, 2011).
Propiedades
IUPAC Name |
[1-(cyclopropylmethyl)-3-pyridin-3-ylpyrazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c14-6-12-9-17(8-10-3-4-10)16-13(12)11-2-1-5-15-7-11/h1-2,5,7,9-10H,3-4,6,8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLZJQFJWLSDPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=CN=CC=C3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



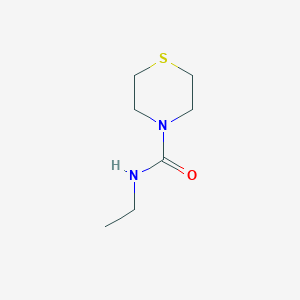
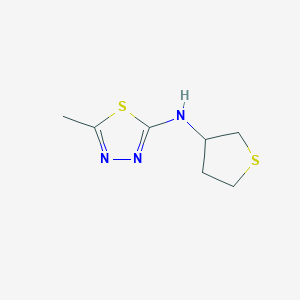

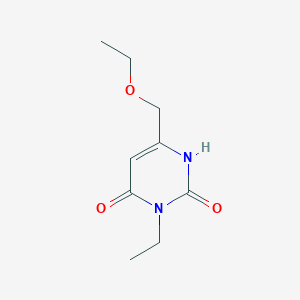
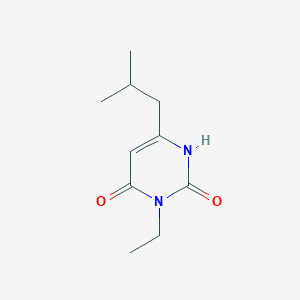
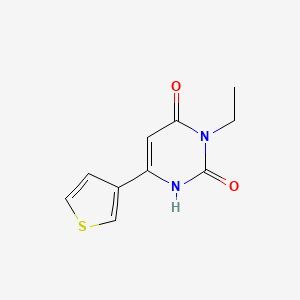


![2-Chloro-1-[4-(thian-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B1482821.png)
